1-[(3,4-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline
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Overview
Description
The compound “1-[(3,4-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline” is a chemical compound with the molecular formula C21H26N2O4S2 and a molecular weight of 434.571. However, there is limited information available about this compound in the literature.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “1-[(3,4-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline”. However, the synthesis of similar compounds often involves sulfonylation reactions2. For instance, sulfonamides can be synthesized from sulfonic acids or its sodium salts under microwave irradiation2. Another method involves the use of sulfonyl chlorides, which can be prepared from thiols by oxidation with N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water2.Molecular Structure Analysis
The molecular structure of “1-[(3,4-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline” is not readily available in the literature. However, the compound likely contains an indoline ring, which is a type of heterocyclic compound, along with sulfonyl and amino groups attached to it.Chemical Reactions Analysis
Again, specific information on the chemical reactions involving “1-[(3,4-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline” is not readily available. However, compounds with sulfonyl groups often undergo reactions such as nucleophilic substitution3.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(3,4-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline” are not readily available in the literature.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Indole Derivatives
Indole derivatives, which include structures related to "1-[(3,4-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline," have significant biological activity. The synthesis of new derivatives by reacting N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(amoyl)amides with 2,3-dimethylindole has been explored. These derivatives exhibit potential as biologically active compounds, with activities like enzyme inhibition and treatment of phobic disorders (Avdeenko, Konovalova, & Yakymenko, 2020).
Aggregation Behavior of Indocyanine Dyes
The study of the aggregation behavior of Indocyanine Cy5 dyes, which share structural similarities with the compound of interest, reveals insights into the transition from strong to weak molecular coupling. This behavior is crucial for applications in imaging and sensor design (Berlepsch & Böttcher, 2015).
Potential Biological Applications
Cytotoxic Activity Against Cancer Cell Lines
Compounds with structures similar to "1-[(3,4-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline" have been synthesized and tested for cytotoxic activity against human cancer cell lines. Sulfonyl substituents like 5-O-methylsulfonyl and 5-O-aminosulfonyl showed activity comparable to doxorubicin (Choi & Ma, 2010).
Indolyl Aryl Sulfones as NNRTIs
Indolyl aryl sulfones (IASs), which are structurally related to the compound of interest, have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) with activity against wild-type HIV-1 and drug-resistant mutants (Silvestri & Artico, 2005).
Water-Soluble Near-Infrared Dye for Cancer Detection
A novel water-soluble near-infrared dye developed for optical imaging demonstrates the potential for cancer detection, highlighting the versatility of indoline derivatives in biomedical applications (Pham, Medarova, & Moore, 2005).
Safety And Hazards
The safety and hazards associated with “1-[(3,4-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline” are not known as it is not a well-studied compound.
Future Directions
Given the lack of information on “1-[(3,4-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable insights into its potential applications in various fields.
Please note that this analysis is based on the limited information available and may not be entirely accurate or complete. Further research is needed to fully understand this compound.
properties
IUPAC Name |
N-cyclopentyl-1-(3,4-dimethylphenyl)sulfonyl-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S2/c1-15-7-8-20(13-16(15)2)29(26,27)23-12-11-17-14-19(9-10-21(17)23)28(24,25)22-18-5-3-4-6-18/h7-10,13-14,18,22H,3-6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAHZDKTVYODDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline |
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